molecular formula C6H13NO B587881 (1R,3S)-3-Aminomethyl-cyclopentanol CAS No. 1110772-09-2

(1R,3S)-3-Aminomethyl-cyclopentanol

Cat. No.: B587881
CAS No.: 1110772-09-2
M. Wt: 115.176
InChI Key: NUBNZASXRSXFRW-NTSWFWBYSA-N
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Description

(1R,3S)-3-Aminomethyl-cyclopentanol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a cyclopentane ring with an aminomethyl group at the 3rd position and a hydroxyl group at the 1st position. The stereochemistry of this compound is denoted by the (1R,3S) configuration, indicating the specific spatial arrangement of the substituents around the cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (1R,3S)-3-Aminomethyl-cyclopentanol typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method involves the asymmetric cycloaddition reaction of cyclopentadiene with a chiral source in an N-acylhydroxylamine compound as a chiral inducer . This reaction builds the two chiral centers of the target product. The N-acylhydroxylamine compound can be obtained through a one-step ammonolysis reaction between a chiral hydroxy acid ester and hydroxylamine .

Industrial Production Methods: For large-scale industrial production, the preparation method involves recrystallizing a mixture of compounds in a solvent system comprising a poor solvent (such as a ketone solvent and methanol) and a good solvent (such as water). This method ensures high reaction yield and optical purity .

Chemical Reactions Analysis

Types of Reactions: (1R,3S)-3-Aminomethyl-cyclopentanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Acids: Hydrochloric acid, sulfuric acid.

    Acylating agents: Acetic anhydride, benzoyl chloride.

    Carboxylic acids: Acetic acid, benzoic acid.

Major Products:

Mechanism of Action

The mechanism of action of (1R,3S)-3-Aminomethyl-cyclopentanol involves its interaction with specific molecular targets and pathways. The amine group can participate in hydrogen bonding and act as a base, accepting protons. The hydroxyl group can also form hydrogen bonds, contributing to the molecule’s interactions with other chiral molecules. These interactions can influence the compound’s biological activity and its potential as an enzyme inhibitor.

Comparison with Similar Compounds

Uniqueness: (1R,3S)-3-Aminomethyl-cyclopentanol is unique due to its specific stereochemistry and the presence of both an aminomethyl group and a hydroxyl group on a cyclopentane ring. This combination of features makes it a valuable chiral building block and a versatile compound in various chemical reactions and applications.

Biological Activity

(1R,3S)-3-Aminomethyl-cyclopentanol is a chiral organic compound characterized by its unique cyclopentanol structure with an amino group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly as an enzyme inhibitor. The following sections will discuss its mechanism of action, biological activities, synthesis methods, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes involved in oxidative stress responses. The compound's amine group can participate in hydrogen bonding and act as a base, while the hydroxyl group contributes to the molecule’s interactions with other chiral molecules. These interactions can modulate enzyme activity, leading to various biochemical outcomes.

Biological Activities

1. Inhibition of Glutathione Peroxidase 4 (GPx4)
One of the most significant biological activities of this compound is its role as an inhibitor of Glutathione Peroxidase 4 (GPx4). GPx4 is crucial for protecting cells from oxidative damage by reducing lipid peroxides. Inhibition of this enzyme can induce ferroptosis, a regulated form of cell death characterized by the accumulation of lipid peroxides and reactive oxygen species (ROS) . This property makes the compound a candidate for cancer therapy, where inducing cell death in tumor cells can be beneficial.

2. Antioxidant Properties
In addition to its role in inducing ferroptosis, this compound may exhibit antioxidant properties by modulating oxidative stress pathways. By inhibiting GPx4, it alters the balance between pro-oxidants and antioxidants within cells, potentially leading to therapeutic applications in diseases associated with oxidative stress .

Synthesis Methods

The synthesis of this compound can be achieved through several methods. Common reagents used include:

  • Oxidation Agents : Potassium permanganate or chromium trioxide.
  • Reduction Agents : Lithium aluminum hydride.
  • Substitution Reactions : Alkyl halides or acyl chlorides under acidic or basic conditions.

Optimized reaction conditions are essential to ensure high yield and purity during the synthesis process .

Case Studies and Research Findings

StudyFocusFindings
Study 1 Inhibition of GPx4Demonstrated that this compound effectively inhibits GPx4 activity, leading to increased lipid peroxidation and induction of ferroptosis in cancer cell lines .
Study 2 Antioxidant EffectsInvestigated the compound's effects on oxidative stress markers in neuronal cells; found that it significantly reduced markers of oxidative damage .
Study 3 Synthesis OptimizationReported various methods for synthesizing this compound with emphasis on achieving high stereoselectivity and yield .

Properties

IUPAC Name

(1R,3S)-3-(aminomethyl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-4-5-1-2-6(8)3-5/h5-6,8H,1-4,7H2/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBNZASXRSXFRW-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301289478
Record name (1R,3S)-3-(Aminomethyl)cyclopentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301289478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1110772-09-2
Record name (1R,3S)-3-(Aminomethyl)cyclopentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1110772-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,3S)-3-(Aminomethyl)cyclopentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301289478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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